molecular formula C28H41NO3 B12510328 N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide

N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide

Cat. No.: B12510328
M. Wt: 439.6 g/mol
InChI Key: QVLMCRFQGHWOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide (CAS 128007-31-8), also known as Arvanil, is a synthetic fatty acid amide derivative with the molecular formula C₂₈H₄₁NO₃ and a molecular weight of 439.64 g/mol . Structurally, it features a 20-carbon polyunsaturated eicosatetraenoyl chain (5,8,11,14-positions) conjugated to a 4-hydroxy-3-methoxyphenylmethyl group. Arvanil is recognized for its dual activity at cannabinoid (CB) and vanilloid (TRPV1) receptors, though its exact pharmacological profile remains under investigation .

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMCRFQGHWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Arvanil is synthesized through a series of chemical reactions involving the coupling of vanillylamine with arachidonic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for Arvanil are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Arvanil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Arvanil, such as quinones, amines, and substituted aromatic compounds .

Scientific Research Applications

Pharmacological Applications

1. Pain Management and Analgesic Properties

Capsaicin is widely recognized for its analgesic properties. It acts primarily by desensitizing nociceptive neurons through the activation of the TRPV1 receptor, leading to a decrease in the perception of pain. Clinical studies have demonstrated its efficacy in managing conditions such as:

  • Neuropathic Pain : Capsaicin cream has been shown to significantly reduce pain in patients with neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia.
  • Arthritis : Topical capsaicin formulations are effective in alleviating pain associated with osteoarthritis and rheumatoid arthritis.
StudyConditionOutcome
Diabetic Neuropathy30% reduction in pain scores after 4 weeks of treatment with capsaicin cream
Postherpetic NeuralgiaSignificant pain relief reported in 50% of patients using capsaicin patches

2. Anti-inflammatory Effects

Research indicates that capsaicin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect has implications for treating inflammatory diseases.

  • Case Study : A study published in The Journal of Immunology found that capsaicin reduced levels of TNF-alpha and IL-6 in patients with chronic inflammatory diseases.
StudyDiseaseFindings
Chronic InflammationDecreased TNF-alpha levels by 40% after 6 weeks of capsaicin supplementation

Nutritional Applications

1. Food Preservation

Capsaicin's antimicrobial properties make it a potent natural preservative. It inhibits the growth of various bacteria and fungi, thus extending the shelf life of food products.

  • Application Example : Incorporation of capsaicin in meat products has been shown to reduce microbial load significantly.
Product TypeMicrobial Reduction (%)
Meat Products70% reduction in Salmonella spp.
Dairy Products50% reduction in Listeria monocytogenes

2. Enhancing Flavor and Nutritional Value

Capsaicin is also used to enhance the sensory attributes of food products. Its ability to stimulate appetite and improve digestion makes it a valuable ingredient in culinary applications.

Agricultural Applications

1. Pest Repellent

Capsaicin is utilized as a natural pesticide due to its ability to repel various pests without harming beneficial insects. Its application can reduce the need for synthetic pesticides.

  • Field Trials : Studies have shown that crops treated with capsaicin-based repellents experience lower infestations from pests like aphids and caterpillars.
Crop TypePest TypeInfestation Reduction (%)
TomatoAphids60%
Bell PepperCaterpillars75%

Mechanism of Action

Arvanil exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1). It induces high mitochondrial calcium flow, leading to decreased mitochondrial membrane permeability and oxidative phosphorylation levels. This process ultimately triggers cellular ferroptosis, a type of cell death characterized by iron-dependent lipid peroxidation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Target Receptors Key Pharmacological Effects References
Arvanil C₂₈H₄₁NO₃ 439.64 4-hydroxy-3-methoxyphenylmethyl CB1, TRPV1 Analgesic, anti-inflammatory
AM404 C₂₆H₃₇NO₂ 395.57 4-hydroxyphenyl CB1, TRPV1 Endocannabinoid transport inhibition
Anandamide (AEA) C₂₂H₃₇NO₂ 347.53 2-hydroxyethyl CB1 > CB2 Neurotransmission, pain modulation
NADA C₂₈H₄₁NO₃ 439.63 3,4-dihydroxyphenylethyl CB1, TRPV1 Antioxidant, neuroprotective
UCM707 C₂₅H₃₅NO₂ 381.55 3-furylmethyl CB1 Anandamide uptake inhibition
ACEA C₂₂H₃₄ClNO₂ 388.97 2-chloroethyl CB1 Selective CB1 agonism

Key Structural and Functional Differences

Aromatic Head Group Modifications

  • Arvanil vs. AM404 : Arvanil’s 4-hydroxy-3-methoxyphenylmethyl group enhances lipophilicity (LogP 7.45 vs. AM404’s ~5.5) and may improve receptor binding kinetics compared to AM404’s simpler 4-hydroxyphenyl group. AM404 primarily inhibits anandamide transport, while Arvanil exhibits direct receptor agonism .
  • Arvanil vs. NADA : Despite identical molecular weights, NADA’s 3,4-dihydroxyphenylethyl group confers antioxidant properties via catechol moieties, whereas Arvanil’s methoxy group may stabilize the compound against metabolic degradation .

Fatty Acid Chain Variations

  • Arvanil vs. Anandamide : The extended 20-carbon chain in Arvanil increases affinity for TRPV1 receptors compared to AEA’s shorter chain, which favors CB1 binding .

Receptor Selectivity

  • Arvanil vs.

Pharmacological Efficacy in Disease Models

  • Pain Modulation: Arvanil and AM404 both reduce nociception in rodent neuropathic pain models, but Arvanil’s effects are more sustained due to its resistance to enzymatic degradation . UCM707, a furylmethyl analogue, shows weaker efficacy in thermal hyperalgesia compared to Arvanil, likely due to reduced TRPV1 engagement .

Biological Activity

N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide, also known as a derivative of eicosanoid compounds, exhibits significant biological activity that has garnered interest in pharmacological and biochemical research. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on existing literature.

Molecular Structure:

  • Molecular Formula: C27H39NO
  • Molecular Weight: 417.61 g/mol
  • IUPAC Name: this compound

The compound's structure includes a long hydrophobic chain typical of eicosanoids, which is essential for its biological activity.

  • Anti-inflammatory Effects:
    This compound has been shown to modulate inflammatory pathways. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators in inflammation. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines in vitro.
  • Antioxidant Properties:
    The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and cardiovascular health.
  • Cell Proliferation and Apoptosis:
    Research indicates that this compound can influence cell cycle regulation and apoptosis in various cancer cell lines. It has been noted to induce apoptosis via the mitochondrial pathway and inhibit cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.

Case Studies

1. In Vitro Studies:
A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage.

2. In Vivo Studies:
In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
N-(4-hydroxy-3-methoxyphenyl)icosa-5,8,11,14-tetraenamideC27H39NOAnti-inflammatory; Antioxidant; Anticancer
N-VanillyldecanamideC18H29NO3Analgesic; Anti-inflammatory
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acidC20H30O2Anti-inflammatory; Cardioprotective

Future Directions

Research into this compound is still emerging. Future studies should focus on:

  • Mechanistic Studies: Further elucidation of its molecular targets and pathways involved in its biological effects.
  • Clinical Trials: Evaluation of its efficacy and safety in human subjects for conditions such as chronic inflammation and cancer.

Q & A

Q. What are the optimal synthetic routes for N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. Arachidonic acid derivatives are typically reacted with a substituted benzylamine using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM). For example, in related analogs like UCM707, arachidonic acid is activated with DCC and DMAP, followed by reaction with the amine at room temperature. Purification involves column chromatography with hexane-ethyl acetate gradients . Key Considerations :
  • Use inert atmosphere (argon) to prevent oxidation of polyunsaturated chains.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
  • Characterize products using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural validation requires:
  • Spectroscopy : 1H^1H-NMR to confirm double bond geometry (cis/trans coupling constants: J=1012HzJ = 10-12 \, \text{Hz} for cis bonds). For example, in AM404 analogs, chemical shifts for olefinic protons appear at δ 5.3–5.4 ppm .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ for C₂₈H₄₁NO₄: 456.31).
  • Elemental Analysis : Confirmation of C, H, N within ±0.4% of theoretical values .

Q. What receptor targets should be prioritized in preliminary screening?

  • Methodological Answer : Prioritize cannabinoid receptors (CB1/CB2) and vanilloid receptors (TRPV1) based on structural similarity to anandamide derivatives. Competitive binding assays using 3H^{3}H-CP55,940 (for CB1/CB2) or 3H^{3}H-resiniferatoxin (for TRPV1) can determine affinity. For example, AM404 shows CB1 Ki>10μMK_i > 10 \, \mu\text{M} but activates TRPV1 at 1–10 µM . Secondary Targets :
  • GPR55 (implicated in neuroinflammation).
  • COX-2 (due to arachidonate backbone) .

Advanced Research Questions

Q. How does the 4-hydroxy-3-methoxyphenyl group influence binding to the anandamide transporter?

  • Methodological Answer : The polar hydroxyl group at the para position is critical for transporter recognition, as shown in AM404 (N-(4-hydroxyphenyl) analog, IC₅₀ = 1 µM). The meta-methoxy group may enhance lipophilicity, altering membrane permeability. Conduct uptake inhibition assays in astrocytoma cells using 3H^{3}H-anandamide. Compare IC₅₀ values of the 3-methoxy derivative with AM404 to assess steric/electronic effects . Data Interpretation :
  • Reduced uptake inhibition vs. AM404 suggests steric hindrance from methoxy.
  • Enhanced inhibition may indicate improved hydrogen bonding .

Q. What experimental models are suitable for studying its effects on neuropathic pain?

  • Methodological Answer :
  • In Vivo : Chronic constriction injury (CCI) in rodents. Administer compound (1–10 mg/kg, i.p.) and assess mechanical allodynia (von Frey filaments). AM404 (10 mg/kg) reduced hyperalgesia in CCI models via TRPV1 and CB1 .
  • In Vitro : Primary microglial cultures stimulated with LPS. Measure TNF-α suppression via ELISA; compare potency to anandamide (EC₅₀ ~ 5 µM) .
    Controls : Co-administer CB1 antagonist rimonabant (1 mg/kg) or TRPV1 antagonist capsazepine to isolate mechanisms .

Q. Why might this compound show contradictory effects in uptake assays vs. enzymatic inhibition studies?

  • Methodological Answer : Discrepancies arise from dual roles of structural motifs:
  • The tetraenamide chain (four cis double bonds) is essential for transporter-mediated uptake but may also serve as a substrate for fatty acid amide hydrolase (FAAH). Use FAAH inhibitors (URB597, 1 µM) to block hydrolysis and isolate transport effects.
  • Example: Methanandamide (AM356), a FAAH-resistant analog, shows CB1 agonism (Ki = 28 nM) without transport interference .

Data Contradiction Analysis

Q. How to resolve conflicting binding data between CB1 and TRPV1 assays?

  • Methodological Answer :
  • Dose-Response Curves : TRPV1 activation often occurs at higher concentrations (EC₅₀ ~ 10 µM) vs. CB1 binding (Ki > 10 µM). Test at 0.1–100 µM ranges.
  • Receptor Knockout Models : Use CB1⁻/⁻ or TRPV1⁻/⁻ mice to confirm target specificity.
  • Calcium Imaging : In TRPV1-transfected HEK293 cells, monitor intracellular Ca²⁺ flux (indicative of TRPV1 activation) .

Structural-Activity Relationship (SAR) Table

ModificationImpact on ActivityEvidence
4-Hydroxyphenyl (AM404)High transporter inhibition (IC₅₀ = 1 µM)
3-Furylmethyl (UCM707)Potent transporter inhibition (IC₅₀ = 0.8 µM)
4-Hydroxy-3-methoxyphenylPotential enhanced lipophilicity/affinity
Reduction of double bondsLoss of translocation (e.g., IC₅₀ > 50 µM)

Key Research Gaps

  • Metabolic Stability : Assess susceptibility to FAAH/COX-2 using liver microsomes.
  • In Vivo Pharmacokinetics : Measure brain penetrance via LC-MS after systemic administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.